1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid
Description
This compound features a benzo[d]imidazo[2,1-b]thiazole core substituted with a 4-nitrophenyl group at position 2 and a piperidine-4-carboxylic acid moiety linked via a methyl group at position 2. The piperidine-4-carboxylic acid group contributes to solubility and may serve as a pharmacophore for target engagement, such as enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C22H20N4O4S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[[2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C22H20N4O4S/c27-21(28)15-9-11-24(12-10-15)13-18-20(14-5-7-16(8-6-14)26(29)30)23-22-25(18)17-3-1-2-4-19(17)31-22/h1-8,15H,9-13H2,(H,27,28) |
InChI Key |
WACZTKPQDDBJIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C4=CC=CC=C4S3)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzimidazole-thiazole core This can be achieved through the reaction of 2-aminobenzimidazole with 2-bromo-4-nitrobenzaldehyde in the presence of a base such as potassium carbonate The resulting intermediate is then subjected to cyclization under acidic conditions to form the benzimidazole-thiazole core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole-thiazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing system.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Structural Characteristics
The compound consists of:
- A benzimidazole-thiazole core
- A piperidine-4-carboxylic acid moiety
- A nitrophenyl group , which enhances its reactivity and biological activity.
The molecular formula is with a molecular weight of 436.5 g/mol. The presence of the nitrophenyl group is particularly significant, as it can participate in redox reactions, potentially leading to the generation of reactive oxygen species that may damage cellular components.
Biological Activities
The compound exhibits several notable biological activities, making it a subject of interest in therapeutic applications:
- Antitumor Activity : Research indicates that this compound may interact with specific molecular targets such as DNA or proteins, disrupting their normal functions. This mechanism suggests potential applications in cancer therapy.
- Antimicrobial Properties : The compound has shown promise in combating various microbial infections. Its structural characteristics allow for modifications that can enhance its efficacy against resistant strains.
Synthesis and Production
The synthesis of 1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid typically involves multiple synthetic steps. Common reagents used include potassium permanganate and chromium trioxide for oxidation, while palladium on carbon is often employed for reduction processes. Industrial production may focus on optimizing these synthetic routes to improve yield and cost-effectiveness, possibly through the use of continuous flow reactors and efficient catalysts .
Case Study 1: Antimycobacterial Activity
A study focused on the design and synthesis of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, including this compound, demonstrated significant antimyobacterial activity. The derivative carrying a 4-nitro phenyl moiety displayed an IC50 value of 2.32 μM, indicating strong potential for development as an anti-mycobacterial agent .
Case Study 2: Cancer Therapeutics
Another research effort highlighted the compound's ability to inhibit tumor cell growth through its interaction with specific protein targets involved in cell proliferation pathways. This study suggests that modifications to enhance its binding affinity could lead to more effective cancer treatments.
Mechanism of Action
The mechanism of action of 1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole-thiazole core can bind to DNA or proteins, disrupting their normal function. The nitrophenyl group can participate in redox reactions, generating reactive oxygen species that can damage cellular components. The piperidine-4-carboxylic acid moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Substituent Effects on Heterocyclic Cores
Pharmacophore Variations
- Piperidine-4-carboxylic acid : A common feature in all compounds, suggesting its critical role in solubility or binding. For example, in , this group is retained in a compound with a biphenyl-imidazopyridine core, where hydrophobicity from biphenyl may enhance membrane permeability but reduce aqueous solubility .
- Imidazopyridine (): Similar rigidity but lacks sulfur atom, altering electronic properties. Oxazole (): Oxygen instead of sulfur reduces polarity and hydrogen-bond acceptor capacity.
Biological Activity
1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzimidazole-thiazole core and a nitrophenyl substituent, contribute to its biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N4O4S, with a molecular weight of 436.5 g/mol. The presence of the nitrophenyl group enhances its reactivity and biological activity by allowing interactions with various biological targets such as DNA and proteins.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O4S |
| Molecular Weight | 436.5 g/mol |
| Key Functional Groups | Benzimidazole, Thiazole, Piperidine |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. These interactions can disrupt normal cellular functions, leading to potential therapeutic effects. The nitrophenyl group may also participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components, contributing to its antitumor properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzo[d]imidazo[2,1-b]-thiazole exhibit significant antitumor activity. For instance, one study reported an IC50 value of 2.32 μM against Mycobacterium tuberculosis (Mtb) for a similar structure carrying a nitrophenyl moiety . This suggests that the compound may possess similar or enhanced activity against various cancer cell lines.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural characteristics allow it to inhibit the growth of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens listed by the WHO due to their resistance to antibiotics .
Case Studies
- Antimycobacterial Activity : A study focused on imidazo[2,1-b]-thiazole derivatives revealed that compounds with similar structures exhibited selective inhibition against Mtb with IC90 values around 7.05 μM. The lack of acute toxicity towards human lung fibroblast cells (MRC-5) at concentrations >128 μM further supports the therapeutic potential of these compounds .
- Antioxidant Activity : Research evaluating the antioxidant properties of novel imidazo[2,1-b]thiazole derivatives found that these compounds could scavenge free radicals effectively, indicating their potential use in oxidative stress-related conditions .
Q & A
Q. How can heterogeneous catalysis be integrated into large-scale synthesis to improve sustainability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
